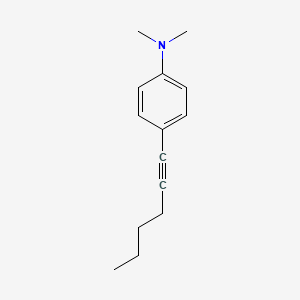
(4-Hex-1-ynyl-phenyl)-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hex-1-ynyl-phenyl)-dimethyl-amine: is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound features a phenyl ring substituted with a hex-1-ynyl group and a dimethylamine group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hex-1-ynyl-phenyl)-dimethyl-amine can be achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The typical reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hex-1-ynyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the dimethylamine can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Hex-1-ynyl-phenyl)-dimethyl-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities and are investigated for potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials, including conducting polymers and advanced materials .
Wirkmechanismus
The mechanism of action of (4-Hex-1-ynyl-phenyl)-dimethyl-amine involves its interaction with molecular targets through its functional groups. The phenyl ring and alkyne group can participate in π-π interactions and hydrogen bonding, while the dimethylamine group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Hex-1-ynyl-phenyl)-dimethyl-amine
- 2-Benzothiazole-2-yl-5-hex-1-ynyl-phenol (BYHYP)
- 4-Hex-1-ynyl-2-phenylbenzofuran
Uniqueness: this compound is unique due to its combination of a phenyl ring, alkyne group, and dimethylamine group, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions and modifications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-hex-1-ynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h9-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
MJPJOZXNIDCTDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



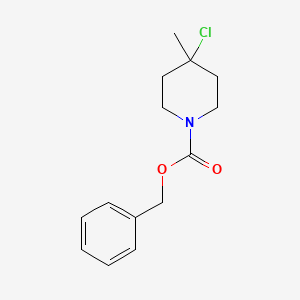
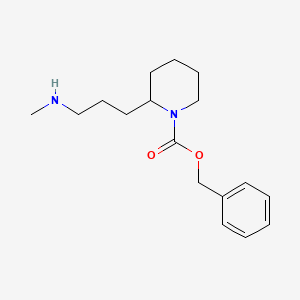
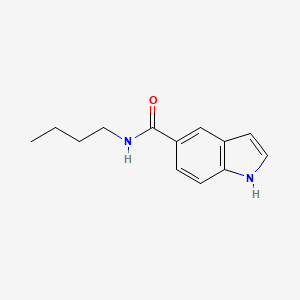

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
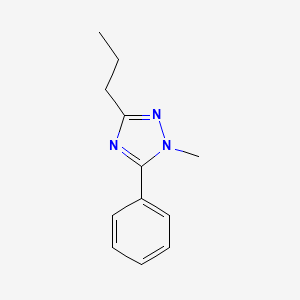
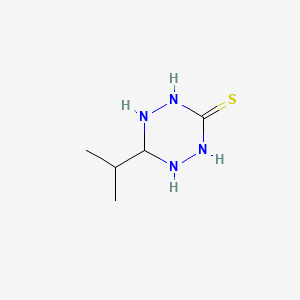
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
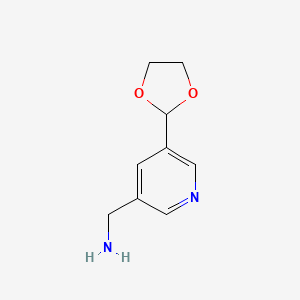
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
